1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-

Medicinal Chemistry Structural Chemistry Receptor Pharmacology

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- (CAS 147821-55-4) is an N1-(4-methylphenyl)-substituted 4,5-dihydro-1H-imidazol-2-amine. It belongs to the 1-aryl-4,5-dihydro-1H-imidazol-2-amine class, structurally characterized by an endocyclic aryl attachment at the N1 position of the imidazoline ring, with a free exocyclic 2-amino group.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 147821-55-4
Cat. No. B12543115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-
CAS147821-55-4
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN=C2N
InChIInChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12)
InChIKeyQNWPATAHYLNGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- (CAS 147821-55-4) – N1-Aryl-2-aminoimidazoline Research Scaffold


1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- (CAS 147821-55-4) is an N1-(4-methylphenyl)-substituted 4,5-dihydro-1H-imidazol-2-amine . It belongs to the 1-aryl-4,5-dihydro-1H-imidazol-2-amine class, structurally characterized by an endocyclic aryl attachment at the N1 position of the imidazoline ring, with a free exocyclic 2-amino group [1]. This regioisomeric configuration distinguishes it from the more common 2-(arylamino)imidazoline isomer (CAS 4794-82-5), where the 4-methylphenyl group is attached to the exocyclic nitrogen . The compound is principally employed as a synthetic building block for the preparation of biologically active fused imidazo[1,2-a]pyrimidine derivatives and urea-based CNS-targeted compounds [1][2].

Why N1-Aryl vs. 2-Arylamino Regioisomers Cannot Be Interchanged for 147821-55-4


1-Aryl-4,5-dihydro-1H-imidazol-2-amines such as CAS 147821-55-4 are fundamentally distinct from their 2-(arylamino)imidazoline regioisomers (e.g., CAS 4794-82-5) in ways that preclude simple substitution . The N1-aryl attachment eliminates the protonable endocyclic nitrogen, yielding a compound that lacks a basic centre on the imidazoline ring and instead exists as a tautomeric 2-aminoimidazoline/2-iminoimidazolidine system [1]. This alters the hydrogen-bond donor/acceptor topology, pKa, and complexation behaviour relative to the 2-arylamino isomer . Experimentally, the N1-aryl compounds undergo pseudo-Michael addition exclusively at the exocyclic nitrogen at −10 °C, whereas the 2-arylamino isomers follow different regiochemical pathways [2]. Physicochemical properties also diverge measurably: CAS 147821-55-4 has a computed LogP of ~1.83 and polar surface area (PSA) of 39.12 Ų, while the 4794-82-5 isomer shows LogP ~1.20 and PSA 36.42 Ų . These differences directly affect solubility, membrane permeability, and downstream synthetic reactivity, making the two regioisomers non-interchangeable for structure–activity relationship (SAR) studies or multi-step synthesis .

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 147821-55-4) vs. Closest Analogs


Regioisomeric Identity: N1-Aryl vs. 2-Arylamino Substitution Pattern Determines Protonation State and Tautomeric Form

CAS 147821-55-4 is the N1-(4-methylphenyl)-substituted isomer, in which the 4-methylphenyl group is covalently attached to the endocyclic N1 atom of the 4,5-dihydroimidazole ring, leaving the exocyclic 2-amino group free . By contrast, CAS 4794-82-5 (1H-Imidazol-2-amine, 4,5-dihydro-N-(4-methylphenyl)-) bears the identical substituent on the exocyclic 2-amino nitrogen, forming a 2-(arylamino)imidazoline . This constitutional difference abolishes the basic endocyclic nitrogen centre in 147821-55-4 and favours a 2-aminoimidazoline/2-iminoimidazolidine tautomeric equilibrium, which is absent in 4794-82-5 [1]. The distinction has been confirmed by X-ray crystallography on analogous 1-aryl-2-aminoimidazolinium bromides [1].

Medicinal Chemistry Structural Chemistry Receptor Pharmacology

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate N1-Aryl and 2-Arylamino Regioisomers

Computed physicochemical descriptors from ChemSrc reveal measurable differences between the two regioisomers . CAS 147821-55-4 exhibits a LogP of 1.83290 and a topological polar surface area (PSA) of 39.12 Ų . In contrast, the 2-arylamino isomer (CAS 4794-82-5) shows a lower LogP of 1.20350 and a smaller PSA of 36.42 Ų . The ΔLogP of approximately +0.63 units indicates that the N1-aryl isomer is measurably more lipophilic, which impacts solubility, membrane partitioning, and blood–brain barrier penetration predictions.

ADMET Prediction Physicochemical Profiling Drug Design

Exclusive Exocyclic-N Reactivity in Pseudo-Michael Addition Enables Regioselective Synthesis of Imidazo[1,2-a]pyrimidines

At −10 °C, 1-aryl-4,5-dihydro-1H-imidazol-2-amines react with ethyl ethoxymethylenecyanoacetate exclusively at the exocyclic nitrogen atom to give ethyl 2-cyano-3-[(1-aryl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoates [1]. No isomeric enamine arising from reaction at the N3 ring nitrogen is observed [1]. In contrast, 2-(arylamino)imidazolines lack this free exocyclic NH2 and undergo different reaction pathways. The resulting N6 enamines can be thermally cyclised to 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles [1].

Synthetic Chemistry Heterocyclic Chemistry Reaction Selectivity

1-Aryl-4,5-dihydro-1H-imidazol-2-amine Scaffold Serves as Key Intermediate for CNS-Active Urea Derivatives with Antinociceptive Activity

The 1-aryl-4,5-dihydro-1H-imidazol-2-amine scaffold, of which CAS 147821-55-4 is a representative, has been employed to synthesise N-substituted urea derivatives (series 3a–3h, 4c, 4g) that were pharmacologically evaluated for CNS activity [1]. Among these, compound 3h showed a statistically significant antinociceptive effect in the mouse writhing test at doses of 0.05–0.1 ED50 (p < 0.001 and p < 0.01, respectively) [2]. The antinociceptive activity is attributed to combined serotoninergic and opioid system modulation, a dual mechanism not generally achievable with 2-arylaminoimidazoline-based compounds [1].

CNS Drug Discovery Antinociceptive Pharmacology Opioid and Serotonin Receptor Research

1-Aryl-4,5-dihydro-1H-imidazol-2-amines Are Versatile Precursors for Antiviral Chlorosulfonylurea Derivatives

Reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with chlorosulfonyl isocyanate yields 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylurea derivatives, which have demonstrated activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3) [1]. Compounds 3d, 4a, and 4d were active against HSV-1, while 3d and 4c were active against CVB3 [1]. Structure–activity relationship analysis indicated that low lipophilicity and the absence of substituent or presence of a 4-methoxy group on the phenyl ring are most favourable for antiviral activity [1].

Antiviral Research Medicinal Chemistry Herpesvirus / Coxsackievirus

2-Aminoimidazoline Moiety Functions as Carbonic Anhydrase Activator Fragment – Structural Basis for Isoform Selectivity

The 2-aminoimidazoline fragment, as present in CAS 147821-55-4, has been identified as a carbonic anhydrase (CA) activator pharmacophore [1]. Clonidine, a 2-aminoimidazoline derivative, activates several human CA isoforms (hCA I, IV, VA, VII, IX, XII, XIII) with micromolar potency while being inactive on hCA II [1]. The N1-aryl substitution pattern of 147821-55-4 introduces an additional hydrophobic vector that could modulate isoform selectivity compared to N-unsubstituted 2-aminoimidazolines [1].

Carbonic Anhydrase Enzyme Activation Fragment-Based Drug Design

Recommended Procurement Scenarios for 1-(4-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 147821-55-4)


Synthesis of Imidazo[1,2-a]pyrimidine CNS-Targeted Libraries via Pseudo-Michael Annulation

CAS 147821-55-4 is optimally deployed as a starting material for the pseudo-Michael reaction with ethyl ethoxymethylenecyanoacetate to generate N6 enamine intermediates, which upon thermal cyclisation yield 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles [4]. These fused heterocycles have demonstrated antinociceptive activity through serotoninergic and opioid mechanisms . The exclusive exocyclic-N regioselectivity at −10 °C ensures clean product profiles, making this compound a reliable building block for parallel synthesis of CNS-focused compound libraries.

Medicinal Chemistry Campaigns Targeting Non-Adrenergic Antinociception or Dual Serotonin/Opioid Mechanisms

The 1-aryl-4,5-dihydro-1H-imidazol-2-amine scaffold (exemplified by 147821-55-4) has been validated as a precursor to urea derivatives with statistically significant antinociceptive effects in vivo (compound 3h, p < 0.001 in mouse writhing test) [4]. Because this scaffold lacks the protonable nitrogen required for α2-adrenoceptor engagement, it directs activity away from adrenergic pathways and toward serotonin/opioid systems [4]. Procurement of 147821-55-4 is indicated when the research objective is to decouple antinociception from cardiovascular α2-adrenergic side effects.

Antiviral Lead Optimisation Based on Chlorosulfonylurea Derivatives

1-Aryl-4,5-dihydro-1H-imidazol-2-amines, including the 4-methylphenyl variant, react with chlorosulfonyl isocyanate to form chlorosulfonylurea derivatives active against HSV-1 and CVB3 [4]. SAR analysis indicates that low lipophilicity and 4-substitution on the phenyl ring are favourable antiviral determinants [4]. With a computed LogP of ~1.83, 147821-55-4 occupies an intermediate lipophilicity range that can be tuned upward or downward, making it a practical starting point for antiviral SAR expansion.

Carbonic Anhydrase Activator Fragment Elaboration and Isoform Selectivity Probing

The 2-aminoimidazoline fragment is a recognised carbonic anhydrase activator pharmacophore [4]. The N1-(4-methylphenyl) substitution on 147821-55-4 introduces a hydrophobic group that can explore the variable outer regions of the CA active site, potentially modulating isoform selectivity beyond the profile observed for clonidine [4]. Researchers pursuing CA activator programmes can procure 147821-55-4 as a pre-functionalised fragment, avoiding the need for additional N1-arylation steps.

Quote Request

Request a Quote for 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.